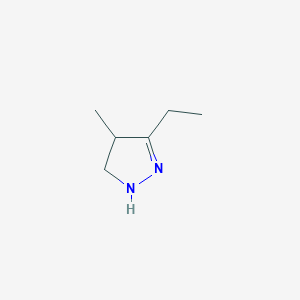

3-Ethyl-4-methyl-4,5-dihydro-1H-pyrazole

Description

Properties

CAS No. |

54490-63-0 |

|---|---|

Molecular Formula |

C6H12N2 |

Molecular Weight |

112.17 g/mol |

IUPAC Name |

3-ethyl-4-methyl-4,5-dihydro-1H-pyrazole |

InChI |

InChI=1S/C6H12N2/c1-3-6-5(2)4-7-8-6/h5,7H,3-4H2,1-2H3 |

InChI Key |

BFPRKAOSDILNNU-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NNCC1C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-4-methyl-4,5-dihydro-1H-pyrazole typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . One common method includes the reaction of ethyl hydrazine with 4-methyl-2-pentanone under acidic conditions to form the desired pyrazole derivative .

Industrial Production Methods

Industrial production of pyrazole derivatives often employs one-pot multicomponent processes, transition-metal catalysts, and photoredox reactions to enhance efficiency and yield . These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-4-methyl-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form pyrazole-3-carboxylic acid derivatives.

Reduction: Reduction reactions can convert it into pyrazoline derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups into the pyrazole ring

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as halogens, sulfonyl chlorides, and alkyl halides are used under acidic or basic conditions

Major Products

The major products formed from these reactions include pyrazole-3-carboxylic acids, pyrazoline derivatives, and various substituted pyrazoles .

Scientific Research Applications

3-Ethyl-4-methyl-4,5-dihydro-1H-pyrazole has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: This compound is used in the study of enzyme inhibitors and receptor modulators.

Industry: Pyrazole derivatives are used in the production of agrochemicals, dyes, and materials with specific electronic properties

Mechanism of Action

The mechanism of action of 3-Ethyl-4-methyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory and antimicrobial activities .

Comparison with Similar Compounds

Key Observations :

- Electron-donating groups (e.g., methyl, ethyl) at C3/C4 reduce ring strain and improve solubility in non-polar solvents .

- Electron-withdrawing substituents (e.g., nitro, sulfonyl) enhance nonlinear optical (NLO) responses, as seen in 5-(4-nitrophenyl) derivatives .

Antimicrobial and Antitubercular Effects

- 3-Ethyl-4-methyl derivative: Limited direct data, but analogous 4,5-dihydro-1H-pyrazoles with alkyl substituents show moderate antibacterial activity (MIC: 32–64 µg/mL) against Staphylococcus aureus and Escherichia coli .

- 4-(1H-Imidazol-1-yl)-3,5-diaryl derivatives : Exhibit potent antitubercular activity (MIC: 2–8 µg/mL against M. tuberculosis H37Rv) due to imidazole’s metal-chelating capacity .

- 5-(5-Chlorothiophen-2-yl) derivatives : High antifungal activity (MIC: 8 µg/mL against Candida albicans) attributed to the chlorothiophene moiety .

Antioxidant Activity

Optimization Challenges :

- Ortho-substituted aldehydes (e.g., ortho-anisaldehyde) often yield impure products, requiring chromatographic purification .

- Hydrazine derivatives with bulky substituents (e.g., 4-fluorophenylhydrazine) necessitate prolonged reflux times (>6 h) .

Notes

Substituent Effects : Biological activity correlates with substituent electronic properties; electron-withdrawing groups enhance target binding but may reduce bioavailability .

Synthetic Limitations : Steric hindrance from C3/C4 alkyl groups (e.g., ethyl, methyl) can slow reaction kinetics, necessitating higher temperatures or catalysts .

Data Gaps : Direct studies on 3-Ethyl-4-methyl-4,5-dihydro-1H-pyrazole are sparse; most comparisons rely on structural analogs .

Q & A

Q. Why do some this compound derivatives show anti-tubercular activity in vitro but not in murine models?

- Methodological Answer : Poor pharmacokinetics (e.g., plasma protein binding) or efflux pump activation (MDR1) may reduce efficacy. Conduct plasma stability assays and co-administer with efflux inhibitors (verapamil). Modify logD (1.5–2.5) and introduce hydrogen bond donors (-OH, -NH2) to enhance tissue penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.